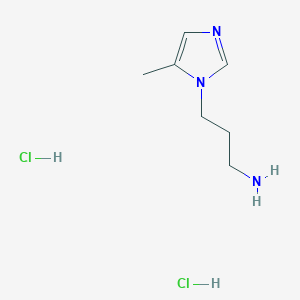

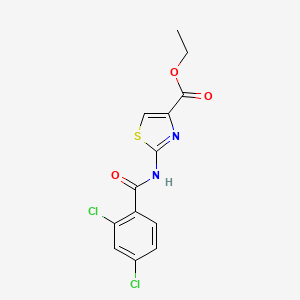

5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound that contains two nitrogen atoms in the ring. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Catalytic Oxidation Applications

The phenol-pyrazole compounds have been utilized in the synthesis of novel iron(iii) complexes demonstrating catalytic activity in the oxidation of primary alcohols to carboxylic acids using hydrogen peroxide. This process is straightforward, generates water as the only by-product, and offers good to high yields, highlighting its potential for environmentally friendly chemical synthesis and industrial applications (Stanje et al., 2018).

Leukotriene B4 Receptor Antagonism

Hydroxyphenyl pyrazoles have been designed and evaluated as Leukotriene B4 receptor antagonists, showing potential for therapeutic applications in treating conditions mediated by Leukotriene B4. This includes the development of compounds with significant activity, offering insights into the structure-activity relationship and paving the way for new treatments for inflammatory diseases (Harper et al., 1994).

Antimicrobial and Cytotoxic Activities

Compounds derived from the reaction of phenyl-3-methyl-4-benzoyl-pyrazol-5-one have been explored for their antimicrobial and cytotoxic activities. These studies show potent activity against certain bacteria and cancer cell lines, suggesting their potential use in developing new antimicrobial agents and cancer therapies (Asegbeloyin et al., 2014).

Synthesis and Characterization of Schiff Bases

Schiff bases incorporating the phenylpyrazole unit have been synthesized and characterized, contributing to the field of coordination chemistry and offering potential applications in catalysis and material science. This includes the investigation of their structural properties and theoretical studies to understand their behavior (Cuenú et al., 2018).

Copper Extraction

Alkyl-substituted phenolic pyrazoles have been shown to function as effective copper extractants, comparable to commercially used solvent extraction reagents. This research provides valuable insights into the extraction process's underlying mechanisms, potentially leading to improved methods for metal recovery from ores (Healy et al., 2016).

Propriétés

IUPAC Name |

5-(2-methylprop-2-enoxy)-2-(4-phenyl-1H-pyrazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13(2)12-23-15-8-9-16(18(22)10-15)19-17(11-20-21-19)14-6-4-3-5-7-14/h3-11,22H,1,12H2,2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGPFTHZSPKRPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyrazine](/img/structure/B2998772.png)

![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2998773.png)

![N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2998774.png)

![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)

![3-(3-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2998785.png)

![6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2998786.png)

![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-fluoro-5-methylaniline](/img/structure/B2998788.png)

![6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2998789.png)